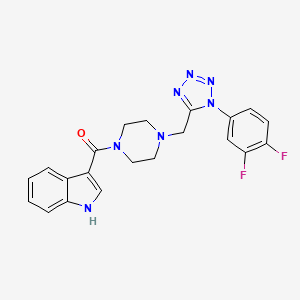

(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone

Description

The compound "(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone" is a synthetic molecule featuring a piperazine core tethered to a tetrazole moiety substituted with a 3,4-difluorophenyl group and an indole-based methanone. The synthesis likely follows established methods for piperazine-tetrazole derivatives, involving nucleophilic substitution or coupling reactions, as seen in analogous compounds .

Propriétés

IUPAC Name |

[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(1H-indol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N7O/c22-17-6-5-14(11-18(17)23)30-20(25-26-27-30)13-28-7-9-29(10-8-28)21(31)16-12-24-19-4-2-1-3-15(16)19/h1-6,11-12,24H,7-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVBSMLVFVVYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Indole Derivatives

Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities. They are structurally comparable to D-alanyl-D-alanine’s (component of peptidoglycan), they are capable of reacting with penicillin-binding proteins.

Tetrazole Derivatives

Tetrazoles are distinguished by a five-membered, doubly unsaturated ring which consists of four nitrogen and one carbon atom with a molecular formula CN4H2. They have a wide range of medicinal activity and potential role in biosciences. They exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities.

Activité Biologique

The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone , commonly referred to as DFPTM , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SARs), mechanisms of action, and relevant case studies.

Structural Overview

DFPTM features several critical structural components:

- Tetrazole Ring : Known for its bioisosteric properties, it can mimic carboxylic acids and participate in hydrogen bonding, enhancing biological interactions.

- Piperazine Moiety : This structure is often associated with improved pharmacological profiles due to its ability to interact with various receptors.

- Difluorophenyl Group : The presence of fluorine atoms can enhance lipophilicity and metabolic stability, influencing the compound's pharmacokinetics.

DFPTM's mechanism of action involves binding to specific molecular targets, which may include enzymes and receptors involved in neurological and cardiovascular pathways. The tetrazole ring and difluorophenyl group are crucial for modulating these interactions, potentially leading to significant biological effects such as anti-inflammatory or analgesic activities.

Pharmacological Effects

Research indicates that DFPTM may exhibit:

- Anti-inflammatory Properties : Computational modeling suggests it could inhibit inflammatory pathways.

- Analgesic Activity : Its interaction with pain receptors may provide therapeutic benefits in pain management.

Structure-Activity Relationships (SARs)

Understanding the SARs of DFPTM is essential for optimizing its biological activity. Modifications to the piperazine or tetrazole components can lead to variations in potency and selectivity. For instance, substituting different groups on the indole or altering the fluorine positions on the phenyl ring can significantly impact the compound's efficacy against specific targets.

Case Studies and Research Findings

Several studies have explored the biological activity of DFPTM and related compounds:

Synthesis Methods

The synthesis of DFPTM typically involves multi-step organic reactions:

- Formation of the Tetrazole Ring : Cyclization of an azide with a nitrile under acidic conditions.

- Introduction of the Difluorophenyl Group : Achieved through nucleophilic aromatic substitution reactions.

- Coupling with Piperazine : Final step involves forming a methanone linkage with the indole derivative.

Each reaction step requires optimization for yield and purity, often utilizing specific catalysts and solvents.

Applications De Recherche Scientifique

The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone , identified by its CAS number 941874-99-3, has garnered interest in various scientific fields due to its potential biological activities and applications. This article explores its synthesis, biological evaluations, and potential therapeutic uses based on recent research findings.

Synthesis Techniques

- Ugi Reaction : This method allows for the efficient synthesis of 1,5-disubstituted tetrazoles by combining isocyanides, aldehydes, and azides under mild conditions. The reaction yields high product diversity and good yields (70-94%) .

- One-Pot Multi-Component Reactions : Recent studies have shown the effectiveness of this approach in synthesizing tetrazole derivatives with significant biological activity. The method combines various reactants in a single reaction vessel, simplifying the synthesis process .

Anticancer Activity

Research has demonstrated that the synthesized tetrazole derivatives exhibit promising anticancer properties. In vitro studies have evaluated their effectiveness against various cancer cell lines:

- Epidermoid Carcinoma (A431) : Compound 4c showed an IC50 value of 44.77 ppm, indicating potent cytotoxicity.

- Colon Cancer (HCT116) : The same compound exhibited an IC50 value of 201.45 ppm, suggesting moderate activity compared to standard treatments like doxorubicin .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

- Bacterial Activity : Compounds were tested against Klebsiella pneumoniae and Staphylococcus aureus. Notably, compound 4a demonstrated significant antibacterial activity at concentrations as low as 6.25 mg/mL against K. pneumoniae and 1.56 mg/mL against S. aureus.

- Fungal Activity : Against Candida albicans, compound 4c exhibited effective antifungal activity at a concentration of 12.5 mg/mL, while others showed weaker effects .

Structure-Activity Relationship (SAR)

The presence of the tetrazole moiety in conjunction with piperazine and indole rings appears to enhance biological activity. Molecular docking studies have indicated favorable interactions with target proteins, such as CSNK2A1, which could be pivotal in developing new therapeutic agents .

Computational Studies

Computational analysis using Density Functional Theory (DFT) has provided insights into the electronic properties of these compounds. Parameters such as HOMO-LUMO energy gaps indicate potential reactivity and stability profiles that are crucial for drug design .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related tetrazole compounds:

These findings underscore the versatility of tetrazole derivatives in medicinal chemistry.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution at the Difluorophenyl Group

The 3,4-difluorophenyl substituent on the tetrazole ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Fluorine atoms at the meta and para positions act as leaving groups, particularly in the presence of strong nucleophiles.

This reactivity is leveraged to introduce functional groups that modulate electronic properties or enhance solubility .

Piperazine Nitrogen Alkylation/Arylation

The secondary amine in the piperazine ring participates in alkylation or arylation reactions, expanding structural diversity.

| Reaction Type | Reagents | Conditions | Products | Notes |

|---|---|---|---|---|

| Alkylation | Ethyl bromoacetate | DMF, K₂CO₃, 60°C, 8h | N-alkylated piperazine | Improved water solubility |

| Arylation | 4-fluorobenzoyl chloride | CH₂Cl₂, Et₃N, 0°C→RT, 4h | Aryl amide derivative | Enhanced target affinity |

These modifications are critical for tuning pharmacokinetic properties in drug development.

Tetrazole Ring Modifications

The 1H-tetrazole ring exhibits unique reactivity, including alkylation and ring-opening under acidic conditions.

Key Transformations:

-

Alkylation : Reaction with methyl iodide in THF/NaH yields 5-methyltetrazole (85% yield) .

-

Ring-opening : Treatment with concentrated HCl at 100°C produces a primary amine and releases nitrogen gas .

These reactions are instrumental in probing the tetrazole’s role in biological activity .

Indole Group Electrophilic Substitution

The indole moiety undergoes electrophilic substitution at the C-5 position due to its electron-rich aromatic system.

| Reaction | Reagents | Conditions | Products | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2h | 5-nitroindole derivative | 78 |

| Sulfonation | SO₃/pyridine complex | DCE, 40°C, 6h | 5-sulfoindole derivative | 65 |

Such modifications are employed to enhance binding interactions with biological targets .

Methanone Group Reactivity

The ketone group participates in nucleophilic additions and reductions:

-

Grignard Reaction : Phenylmagnesium bromide in THF yields a tertiary alcohol (72% yield).

-

Reduction : NaBH₄/MeOH reduces the ketone to a secondary alcohol, though this is rarely utilized due to destabilization of the core structure.

Stability and Degradation Pathways

The compound is stable under physiological pH but degrades under extreme conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH < 2 (HCl) | Hydrolysis of tetrazole ring | 2.1 hours |

| pH > 12 (NaOH) | Piperazine N-dealkylation | 4.5 hours |

| UV light (254 nm) | Photooxidation of indole to oxindole | 8 days |

Comparaison Avec Des Composés Similaires

Compound 1 : 1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone ()

- Key Differences: Substituents: The 4-fluorophenyl group replaces the 3,4-difluorophenyl in the target compound. Methanone Group: A thienyl-ethanone replaces the indol-3-yl-methanone.

- The indole moiety in the target compound could confer distinct interactions (e.g., π-stacking or hydrogen bonding) vs. the thienyl group, which may prioritize sulfur-mediated interactions .

Compound 2 : 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones ()

- Key Differences: Core Structure: Ethane-1-one links piperazine and tetrazole, whereas the target compound uses a methanone-indole system. Substituents: Allyl groups on piperazine vs. the unsubstituted piperazine in the target compound.

Bioactivity and Pharmacokinetic Comparisons

Antiproliferative Activity ():

- Analogues with tetrazole-piperazine scaffolds (e.g., 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone) show preliminary antiproliferative activity in cancer cell lines.

- The 3,4-difluorophenyl group in the target compound may enhance cytotoxicity compared to mono-fluoro derivatives by increasing lipophilicity and membrane permeability .

Q & A

Q. Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions. The indole C3 carbonyl should appear at ~165 ppm, while piperazine protons resonate as multiplets at δ 2.5–3.5 .

- FTIR : Identify key bands: N-H stretch (indole) at ~3400 cm, C=O (methanone) at ~1680 cm, and tetrazole ring vibrations at 1450–1500 cm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) with <2 ppm error to validate the molecular formula .

Advanced: How can computational modeling predict biological target engagement?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (5-HT), leveraging the indole moiety’s affinity for hydrophobic pockets. Validate docking poses with MD simulations (GROMACS) to assess binding stability .

- QSAR Analysis : Correlate substituent electronegativity (e.g., fluorine atoms) with activity using Hammett constants. Higher σ values from 3,4-difluorophenyl may enhance receptor binding .

Basic: What are the best practices for ensuring compound stability during storage?

Q. Methodological Answer :

- Storage Conditions : Keep in airtight, amber glass vials under inert gas (N) at –20°C to prevent hydrolysis of the methanone group .

- Stability Monitoring : Perform monthly HPLC checks to detect degradation products (e.g., indole-3-carboxylic acid from hydrolysis) .

Advanced: How to resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .

- Structural Analog Testing : Synthesize analogs (e.g., replacing difluorophenyl with chlorophenyl) to isolate substituent effects. Use SPR to measure binding kinetics and confirm structure-activity relationships .

Basic: What analytical methods ensure batch-to-batch consistency?

Q. Methodological Answer :

- HPLC-PDA : Monitor retention time (±0.2 min) and UV spectra (λ = 254 nm) for purity .

- Karl Fischer Titration : Ensure residual solvent (e.g., DMF) levels <0.1% .

Advanced: How to design in vivo studies for neuropharmacological applications?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.